molecular formula C18H19ClN2O2S2 B2636822 4-butyl-3-((2-chlorobenzyl)thio)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide CAS No. 893790-38-0

4-butyl-3-((2-chlorobenzyl)thio)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide

Cat. No.: B2636822
CAS No.: 893790-38-0
M. Wt: 394.93
InChI Key: RAYYPSLRVMSXOK-UHFFFAOYSA-N
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Description

4-butyl-3-((2-chlorobenzyl)thio)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide is a compound belonging to the class of 1,2,4-benzothiadiazine 1,1-dioxide derivatives. These compounds have been extensively studied due to their diverse pharmacological activities, including diuretic, antihypertensive, and anticancer properties .

Scientific Research Applications

4-butyl-3-((2-chlorobenzyl)thio)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide has several scientific research applications:

    Chemistry: It serves as a building block for synthesizing other complex molecules.

    Biology: It is used in studies related to enzyme inhibition and protein interactions.

    Medicine: This compound has shown potential as an anticancer agent and is being investigated for its diuretic and antihypertensive properties.

    Industry: It is used in the development of new pharmaceuticals and agrochemicals.

Mechanism of Action

While the specific mechanism of action for “4-butyl-3-((2-chlorobenzyl)thio)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide” is not mentioned in the retrieved papers, 1,2,4-Benzothiadiazine 1,1-dioxides are known for their cardiovascular and hypertensive effects . They also act as ATP-sensitive potassium channel openers .

Future Directions

The future directions for the research on “4-butyl-3-((2-chlorobenzyl)thio)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide” could involve further exploration of its biological activities and potential applications in various fields. For instance, the antimicrobial activity of 1,3,4-thiadiazole derivatives has been tested against E. coli, B. mycoides, and C. albicans , suggesting potential applications in the field of medicine.

Preparation Methods

The synthesis of 4-butyl-3-((2-chlorobenzyl)thio)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide typically involves the reaction of 2-chlorobenzenesulfonamide with appropriate alkylating agents under controlled conditions. The reaction conditions often include the use of solvents like pyridine and catalysts such as DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) to facilitate the cyclization process . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

4-butyl-3-((2-chlorobenzyl)thio)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide undergoes various chemical reactions, including:

Comparison with Similar Compounds

Similar compounds to 4-butyl-3-((2-chlorobenzyl)thio)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide include:

    Chlorothiazide: A well-known diuretic and antihypertensive agent.

    Hydrochlorothiazide: Another diuretic with similar pharmacological properties.

    Olaparib: An anticancer agent with a structurally related phthalazinone scaffold.

    Zopolrestat: An antidiabetic agent.

    Azelastine: An antihistamine used for treating allergies. The uniqueness of this compound lies in its specific structural features and the diverse range of pharmacological activities it exhibits.

Properties

IUPAC Name

4-butyl-3-[(2-chlorophenyl)methylsulfanyl]-1λ6,2,4-benzothiadiazine 1,1-dioxide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19ClN2O2S2/c1-2-3-12-21-16-10-6-7-11-17(16)25(22,23)20-18(21)24-13-14-8-4-5-9-15(14)19/h4-11H,2-3,12-13H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAYYPSLRVMSXOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C2=CC=CC=C2S(=O)(=O)N=C1SCC3=CC=CC=C3Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19ClN2O2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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